2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is an organic compound with potential applications in various fields of scientific research. This compound features a bromine atom and methoxy groups attached to a phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide typically involves the reaction of 3-bromo-4-methoxyaniline with 4-methoxybenzaldehyde in the presence of acetic acid. The reaction proceeds through a condensation mechanism, forming the imine linkage between the aniline and aldehyde groups. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxyphenylacetic acid
- 2-bromo-4-methoxyacetophenone
- 4-bromo-1,2-(methylenedioxy)benzene
Uniqueness
2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The imine linkage and the presence of both bromine and methoxy groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-22-14-6-3-12(4-7-14)11-19-20-17(21)10-13-5-8-16(23-2)15(18)9-13/h3-9,11H,10H2,1-2H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZFGUFDYYDNIF-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.